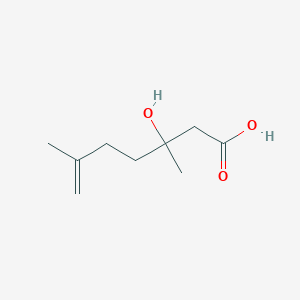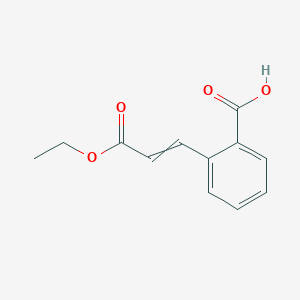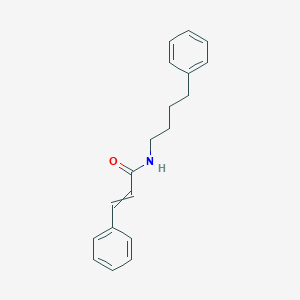
Agn-PC-0ndtpk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Agn-PC-0ndtpk involves several synthetic routes and reaction conditions. One common method includes enzymatic deglycosylation followed by rapid labeling with InstantPC dye . This process involves the use of specific enzymes to cleave glycosidic bonds, followed by labeling the released glycans with a fluorescent dye for further analysis . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Agn-PC-0ndtpk undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Agn-PC-0ndtpk has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques, including mass spectrometry and chromatography . In biology, it is used for studying glycosylation patterns and protein interactions . In industry, it is used in the production of high-performance materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of Agn-PC-0ndtpk involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity . This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Agn-PC-0ndtpk can be compared with other similar compounds, such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN8 . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique in its ability to undergo rapid labeling and analysis, making it particularly useful in high-throughput applications .
Properties
CAS No. |
188926-28-5 |
|---|---|
Molecular Formula |
C14H26OSi |
Molecular Weight |
238.44 g/mol |
IUPAC Name |
tert-butyl-(2-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C14H26OSi/c1-7-12-10-8-9-11-13(12)15-16(5,6)14(2,3)4/h7,10,13H,1,8-9,11H2,2-6H3 |
InChI Key |
GLDNLNBTQJUGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
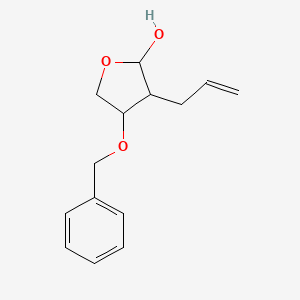
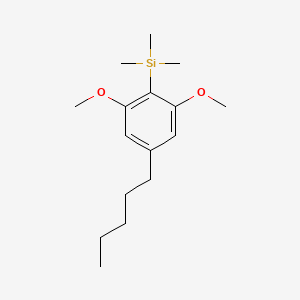
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
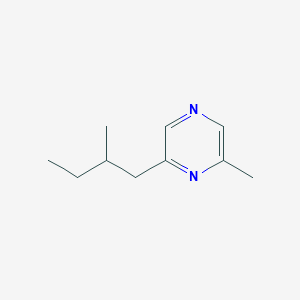
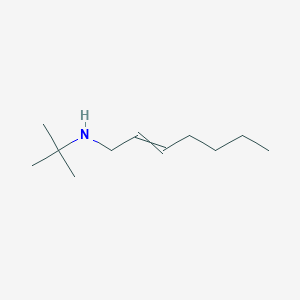
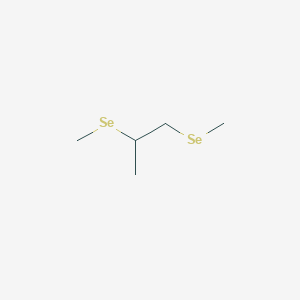
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
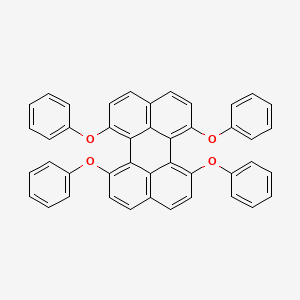
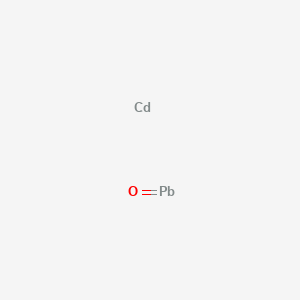
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
